molecular formula C19H19NS B2891531 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole CAS No. 338401-70-0

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B2891531
CAS No.: 338401-70-0
M. Wt: 293.43
InChI Key: SYZHTMNUDZWEGQ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C19H19NS and its molecular weight is 293.43. The purity is usually 95%.
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Scientific Research Applications

  • Aggregation-Induced Emission Enhancement : A study by Qian et al. (2007) explored the properties of compounds related to 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole, specifically those exhibiting aggregation-induced emission enhancement (AIEE). This phenomenon was attributed to restricted intramolecular motion and easier intramolecular proton transfer in a solid state, with potential implications for fluorescence applications (Qian et al., 2007).

  • Synthesis and Evaluation for Antitumor Properties : Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including structures similar to this compound, for their antitumor properties. For instance, Bradshaw et al. (2002) and Hutchinson et al. (2001) synthesized various 2-arylsubstituted benzothiazole derivatives and evaluated their cytotoxicity against human cancer cell lines, suggesting potential in developing anticancer drugs (Bradshaw et al., 2002); (Hutchinson et al., 2001).

  • Fluorescence Sensing Applications : A study by Li et al. (2018) reported on a benzothiazole-based compound used as a ratiometric fluorescent chemosensor for pH detection. This compound demonstrated sensitivity to pH changes, particularly in the physiological range, making it suitable for biological and environmental sensing applications (Li et al., 2018).

  • Corrosion Inhibition : Salarvand et al. (2017) investigated benzothiazole derivatives, including those structurally related to this compound, for their ability to inhibit corrosion in mild steel. This study highlighted the potential application of such compounds in protecting metals from corrosion, especially in acidic environments (Salarvand et al., 2017).

Properties

IUPAC Name

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NS/c1-19(2,3)15-11-8-14(9-12-15)10-13-18-20-16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZHTMNUDZWEGQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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